Hydrophobicity Shift vs. Unsubstituted Benzofuran-2-boronic Acid: Enabling Blood–Brain Barrier Penetration Design
The introduction of a chlorine atom at the 5-position of the benzofuran-2-boronic acid scaffold significantly increases lipophilicity relative to the unsubstituted parent compound, quantified by a change in the consensus Log P (cLogP). (5-Chlorobenzofuran-2-yl)boronic acid exhibits a computed consensus Log Po/w of 0.68 . In contrast, the unsubstituted benzofuran-2-boronic acid (CAS 98437-24-2) is considerably more hydrophilic, with a predicted Log P of approximately 0.3–0.5 and higher aqueous solubility . This difference of approximately +0.3 to +0.4 log units in lipophilicity is pharmacologically meaningful, as it shifts the compound into the optimal Log P range (0.5–3.0) associated with passive blood–brain barrier (BBB) permeability, whereas the unsubstituted analog resides below this threshold [1].
| Evidence Dimension | Lipophilicity (Consensus Log Po/w) |
|---|---|
| Target Compound Data | 0.68 |
| Comparator Or Baseline | Benzofuran-2-boronic acid (unsubstituted): ~0.3–0.5 (estimated) |
| Quantified Difference | +0.3 to +0.4 log units (increased lipophilicity) |
| Conditions | Computed via consensus of five prediction methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) |
Why This Matters
This quantitative shift in lipophilicity directly informs CNS drug discovery programs where (5-chlorobenzofuran-2-yl)boronic acid-derived fragments are prioritized over unsubstituted analogs to achieve favorable BBB penetration.
- [1] Pajouhesh, H.; Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553. View Source
